3-(2-Chloroethoxy)propanoyl chloride
Description
Properties
Molecular Formula |
C5H8Cl2O2 |
|---|---|
Molecular Weight |
171.02 g/mol |
IUPAC Name |
3-(2-chloroethoxy)propanoyl chloride |
InChI |
InChI=1S/C5H8Cl2O2/c6-2-4-9-3-1-5(7)8/h1-4H2 |
InChI Key |
GFQMQYQGLZKNPK-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCCl)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
Synthetic Efficiency: Yields for aromatic propanoyl chlorides exceed 85% under optimized oxalyl chloride conditions , while aliphatic derivatives may require longer reaction times .
Biological Activity : Trimethoxyphenyl derivatives demonstrate cytotoxicity in cancer cell lines, attributed to methoxy group interactions with cellular targets .
Industrial Use: Propanoyl chloride derivatives are key in synthesizing biodegradable polymers, with substituents dictating polymer backbone functionality .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-Chloroethoxy)propanoyl chloride, and what factors influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via thionyl chloride (SOCl₂) treatment of the corresponding carboxylic acid, 3-(2-chloroethoxy)propanoic acid. Reaction conditions (e.g., solvent, temperature, stoichiometry) significantly impact yield. For example, anhydrous dichloromethane or toluene under reflux (40–60°C) with catalytic DMF is commonly used . Excess thionyl chloride (~1.5–2.0 equivalents) ensures complete conversion, but rigorous removal of residual SOCl₂ is required post-reaction to avoid side reactions. Monitoring via FT-IR for the disappearance of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and appearance of the acyl chloride C=O stretch (~1800 cm⁻¹) is critical .
Q. How can researchers safely handle and store this compound to minimize hydrolysis or decomposition?
- Methodological Answer : Store under inert gas (argon or nitrogen) in moisture-proof containers at –20°C. Use anhydrous solvents (e.g., THF, DCM) for dilution. Conduct reactions in a fume hood with PPE (gloves, goggles, respirator). Hydrolysis can be monitored by observing HCl gas evolution or pH changes in aqueous workups. Quench excess reagent with cold sodium bicarbonate solution .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the acyl chloride carbonyl carbon at ~170–175 ppm and the ethoxy chlorine’s deshielding effect on adjacent protons (δ ~4.3–4.5 ppm for –OCH₂CH₂Cl).
- FT-IR : Confirm the C=O stretch (~1800 cm⁻¹) and C–Cl stretches (~550–750 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 170.5 (M⁺) and fragment ions corresponding to loss of Cl or CO groups .
Advanced Research Questions
Q. What strategies mitigate undesired side reactions (e.g., oligomerization or redox processes) during synthesis?
- Methodological Answer : Redox side reactions, such as oxidative coupling of phenolic intermediates (observed in analogous acyl chloride syntheses), can be suppressed by using strict anhydrous conditions and avoiding protic contaminants. Adding radical scavengers (e.g., BHT) or conducting reactions under nitrogen atmosphere reduces oligomerization . For electrophilic side reactions, steric hindrance via bulky solvents (e.g., DMF) or low temperatures (0–5°C) may improve selectivity .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the carbonyl carbon and the leaving group ability of chloride. Solvent effects (PCM models) and transition state analysis help predict reaction rates with amines or alcohols. Compare LUMO energies of the acyl chloride and competing electrophiles to prioritize reaction pathways .
Q. What analytical approaches resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies using HPLC-UV (monitoring degradation products) under controlled pH (2–10) and temperature (25–60°C) can quantify hydrolysis kinetics. Arrhenius plots determine activation energy (Eₐ) for decomposition. For example, a pH-rate profile may reveal maximum stability at pH 4–6, with rapid hydrolysis above pH 8 due to hydroxide ion catalysis .
Q. How does the chloroethoxy substituent influence the compound’s reactivity compared to simpler acyl chlorides (e.g., propanoyl chloride)?
- Methodological Answer : The electron-withdrawing chloroethoxy group increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like amines. However, steric hindrance from the ethoxy chain may reduce accessibility. Comparative kinetic studies (e.g., competition experiments with benzoyl chloride) quantify these effects .
Safety and Regulatory Considerations
Q. What are the key occupational exposure limits (OELs) and ecological toxicity profiles for this compound?
- Methodological Answer : While specific OELs for this compound are not widely reported, analog data (e.g., chloroacetyl chloride) suggest a recommended exposure limit (REL) of 0.05 ppm. Ecotoxicity testing (e.g., Daphnia magna LC₅₀) is advised, as acyl chlorides often exhibit high aquatic toxicity. Follow REACH guidelines for environmental risk assessments .
Q. How should researchers design waste disposal protocols to address residual reactivity?
- Methodological Answer : Hydrolyze waste with excess cold sodium hydroxide (1 M) in an ice bath, followed by neutralization with dilute HCl. Confirm complete decomposition via silver nitrate testing (absence of Cl⁻ precipitation). Incineration in a licensed facility is recommended for large quantities .
Experimental Design Case Study
Example : Synthesis of Amide Derivatives for Drug Discovery
- Step 1 : React this compound (1.1 eq) with a primary amine (1.0 eq) in anhydrous THF at 0°C, using triethylamine (2.0 eq) as a base.
- Step 2 : Monitor reaction completion by TLC (hexane:EtOAc, 3:1). Quench with ice-water, extract with DCM, and purify via flash chromatography.
- Challenge : Competing hydrolysis can be minimized by maintaining low temperatures and excluding moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
